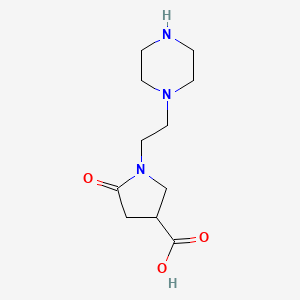
n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride
Descripción general
Descripción
N-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride (ETQHCl) is a synthetic compound that has been used in scientific research for a variety of applications. It is a hydrophilic molecule and is a member of the quinoline family of compounds. ETQHCl has been studied for its potential therapeutic effects, as well as for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimalarial Activity
n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride has been researched for its potential in treating malaria. Studies have found that certain derivatives, like N8-(4-amino-1-methylbutyl)-5-alkoxy-4-ethyl-6-methoxy-8-quinolinamines, exhibit superior efficacy against both drug-sensitive and drug-resistant malaria strains in vitro and in vivo compared to standard drugs like chloroquine (Vangapandu et al., 2003).
HIV-1 Antagonist
Compounds derived from n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride have been synthesized and shown potent activity against HIV-1. These compounds highlight the potential of this chemical in HIV-1 treatment (Gudmundsson et al., 2009).
Polymerization Catalyst
In the field of polymer chemistry, tetradentate nitrogen ligands derived from compounds like n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride have been used in iron-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate, demonstrating its utility as a catalyst in polymerization processes (Ibrahim et al., 2004).
Optical Applications
Research has also been conducted on pyrimidine fused quinolone carboxylate moieties derived from this compound for photodiode applications. These studies explore its potential in the design and manufacturing of organic photodiodes, indicating its significance in optoelectronic applications (Elkanzi et al., 2020).
Fluorescent Dyes for Biomedical Applications
Derivatives of n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride have been synthesized as fluorescent dyes for biological studies, demonstrating strong blue fluorescence and potential as dyes in biomedical applications (Carta et al., 2015).
Antimicrobial and Mosquito Larvicidal Activities
This compound's derivatives have been explored for their antimicrobial and mosquito larvicidal activities. Studies show that these derivatives exhibit significant antibacterial and antifungal activities, as well as being lethal for mosquito larvae (Rajanarendar et al., 2010).
Propiedades
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinolin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-13-7-3-4-9-5-6-10(12)8-11(9)13;/h5-6,8H,2-4,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBBYAWRLHNAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Ethyl-1,2,3,4-tetrahydro-7-quinolinamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1440128.png)
![2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1440130.png)






![[1-(3-Fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1440140.png)
![2-[(2-tert-Butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1440141.png)

![2,3-Diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B1440145.png)
